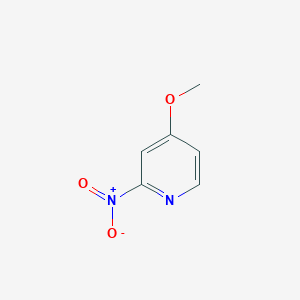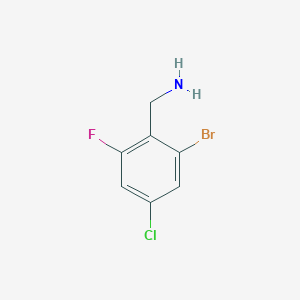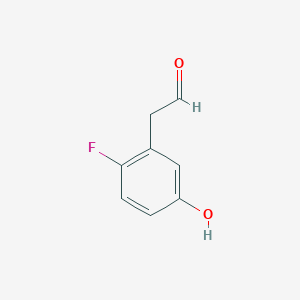
2-(2-Fluoro-5-hydroxyphenyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluoro-5-hydroxyphenyl)acetaldehyde is an organic compound with the molecular formula C8H7FO2 It is a derivative of phenylacetaldehyde, where the phenyl ring is substituted with a fluorine atom at the 2-position and a hydroxyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-Fluoro-5-hydroxyphenyl)acetaldehyde can be achieved through several synthetic routes. One common method involves the fluorination of 2-hydroxyacetophenone followed by formylation. The process typically includes the following steps:
Fluorination: The starting material, 2-hydroxyacetophenone, is subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 2-position.
Formylation: The fluorinated intermediate is then treated with a formylating agent, such as dichloromethyl methyl ether (DCME) in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl4), to introduce the aldehyde group at the benzylic position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of cost-effective and readily available reagents to minimize production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Fluoro-5-hydroxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under acidic conditions.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine for the formation of tosylates, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: 2-(2-Fluoro-5-hydroxyphenyl)acetic acid.
Reduction: 2-(2-Fluoro-5-hydroxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Fluoro-5-hydroxyphenyl)acetaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways, particularly those involving aldehyde dehydrogenases.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: It is used in the production of fine chemicals and specialty materials, including polymers and advanced materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 2-(2-Fluoro-5-hydroxyphenyl)acetaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes such as aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids.
Pathways Involved: It participates in metabolic pathways involving the detoxification of aldehydes and the biosynthesis of various biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyacetophenone: Lacks the fluorine substitution, making it less reactive in certain chemical reactions.
2-Fluoroacetophenone: Lacks the hydroxyl group, which affects its solubility and reactivity.
5-Fluoro-2-hydroxyacetophenone: Similar structure but with different functional group positioning, affecting its chemical properties and reactivity.
Uniqueness
2-(2-Fluoro-5-hydroxyphenyl)acetaldehyde is unique due to the presence of both the fluorine and hydroxyl groups, which confer distinct chemical properties such as increased reactivity and specific interactions with biological targets. This makes it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H7FO2 |
|---|---|
Poids moléculaire |
154.14 g/mol |
Nom IUPAC |
2-(2-fluoro-5-hydroxyphenyl)acetaldehyde |
InChI |
InChI=1S/C8H7FO2/c9-8-2-1-7(11)5-6(8)3-4-10/h1-2,4-5,11H,3H2 |
Clé InChI |
AYYIOYHLFSYWEL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)CC=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


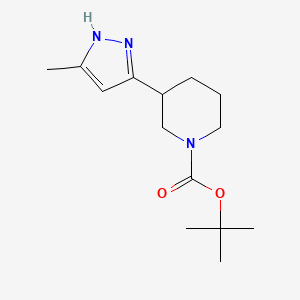

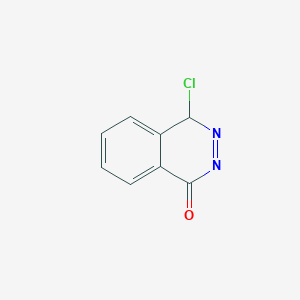
![6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B12970981.png)
![1,5,6-Trimethyl-1,4-dihydro-2H-imidazo[4,5-B]pyrazin-2-one](/img/structure/B12970983.png)
![4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12970987.png)
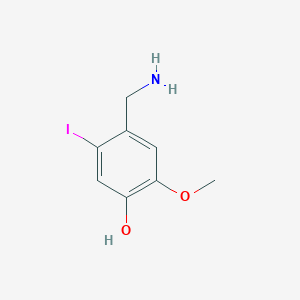
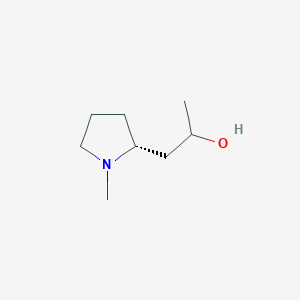

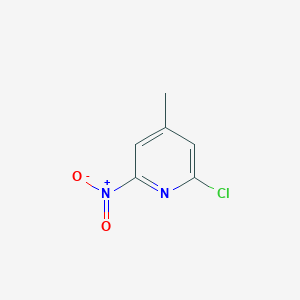
![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime](/img/structure/B12971017.png)
